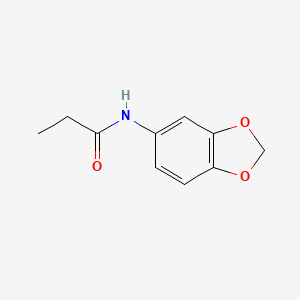

N-(2H-1,3-benzodioxol-5-yl)propanamide

CAS No.: 123682-43-9

Cat. No.: VC5234341

Molecular Formula: C10H11NO3

Molecular Weight: 193.202

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 123682-43-9 |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.202 |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)propanamide |

| Standard InChI | InChI=1S/C10H11NO3/c1-2-10(12)11-7-3-4-8-9(5-7)14-6-13-8/h3-5H,2,6H2,1H3,(H,11,12) |

| Standard InChI Key | YYZAIRCRSGDQPV-UHFFFAOYSA-N |

| SMILES | CCC(=O)NC1=CC2=C(C=C1)OCO2 |

Introduction

N-(2H-1,3-benzodioxol-5-yl)propanamide is a synthetic organic compound with a molecular formula of C10H11NO3 and a molecular weight of 193.20 g/mol . It features a benzodioxole ring attached to a propanamide backbone, which is a common structural motif in various biologically active compounds. This article will delve into the chemical properties, potential applications, and research findings related to this compound.

Synthesis and Preparation

The synthesis of N-(2H-1,3-benzodioxol-5-yl)propanamide typically involves the reaction of a benzodioxole derivative with a propanamide precursor. The specific synthetic route may vary depending on the availability of starting materials and desired yield. Common methods include condensation reactions and amidation processes.

Potential Applications

While specific applications for N-(2H-1,3-benzodioxol-5-yl)propanamide are not well-documented, compounds with similar structural motifs have been explored in medicinal chemistry for their potential biological activities. These include:

-

Pharmacological Effects: Compounds with benzodioxole rings have been studied for their neuropharmacological properties, including stimulant and euphoriant effects.

-

Biological Activities: Related compounds have shown potential in anticancer research and as enzyme inhibitors.

Comparison with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-(2H-1,3-benzodioxol-5-yl)propanamide | Benzodioxole ring attached to propanamide | Simple structure without additional substituents |

| N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide | Includes benzyl and piperazine moieties | More complex structure with potential for diverse biological activities |

| N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide | Features thiazole and phenylcarbamoyl groups | Highly complex structure with potential for significant biological activities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume